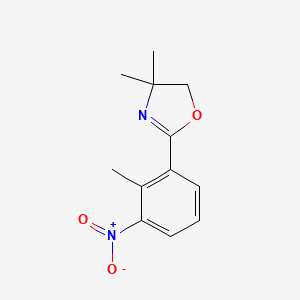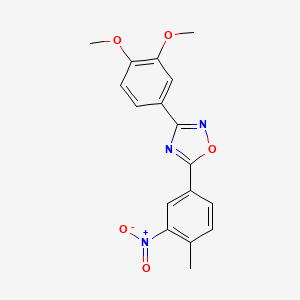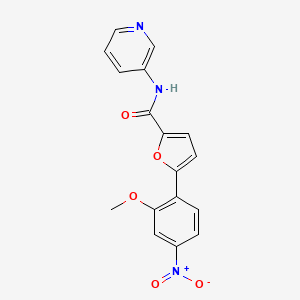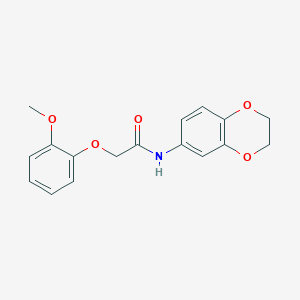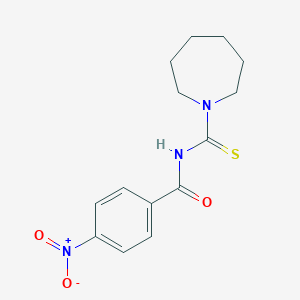![molecular formula C15H16Cl2N4 B5700072 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act on multiple targets, including the dopamine and serotonin receptors. The compound has been shown to modulate the release of neurotransmitters and to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, the compound has been shown to improve cognitive function and to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine for lab experiments is its high potency and selectivity. This makes it a useful tool for studying the mechanisms of action of various drugs and for identifying potential therapeutic targets. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new derivatives with improved pharmacological properties. Another potential direction is the investigation of the compound's effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its use in therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential and to optimize its use in therapeutic applications.
合成法
The synthesis of 2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to obtain the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. The compound has been shown to exhibit potent activity against certain cancer cell lines, as well as antiviral and antibacterial activity. In neuroscience, the compound has been studied for its potential as a treatment for neurological disorders such as schizophrenia and depression.
特性
IUPAC Name |
2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c16-13-3-1-4-14(17)12(13)11-20-7-9-21(10-8-20)15-18-5-2-6-19-15/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOUEBEUIAATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)
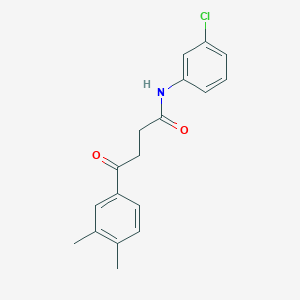
![4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
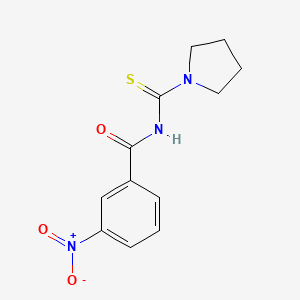
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
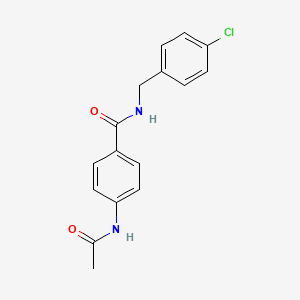
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
